1,2-Dibromo-5-fluoro-3-methylbenzene
CAS No.: 1000576-64-6
Cat. No.: VC6709200
Molecular Formula: C7H5Br2F
Molecular Weight: 267.923
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000576-64-6 |
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Molecular Formula | C7H5Br2F |
Molecular Weight | 267.923 |
IUPAC Name | 1,2-dibromo-5-fluoro-3-methylbenzene |
Standard InChI | InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 |
Standard InChI Key | UVWQDDHNMVVFOR-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1Br)Br)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1,2-dibromo-5-fluoro-3-methylbenzene is C₇H₅Br₂F, with a molecular weight of 267.92 g/mol. Its IUPAC name reflects the substitution pattern: bromine atoms occupy adjacent positions on the benzene ring (1 and 2), while fluorine and methyl groups are meta to each other (positions 5 and 3, respectively). The spatial arrangement of substituents influences electronic distribution, steric effects, and reactivity.
Table 1: Key Molecular Properties
The electron-withdrawing effects of bromine and fluorine atoms create a polarized aromatic system, enhancing susceptibility to nucleophilic substitution at positions activated by these groups . The methyl group introduces steric hindrance, potentially directing reactivity toward less hindered sites.
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, analogous compounds provide insights:
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NMR: Bromine and fluorine atoms induce distinct splitting patterns. For example, in 1,2-dibromo-5-chloro-3-fluorobenzene , NMR shows a singlet near -110 ppm, while NMR reveals coupling between aromatic protons and fluorine.
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Mass Spectrometry: Characteristic fragmentation patterns include loss of Br (79.9 and 81.9 Da) and CH₃ (15 Da) groups, with a base peak likely corresponding to the molecular ion [M]⁺ .
Synthesis and Production Methods
Electrophilic Aromatic Substitution
The synthesis of 1,2-dibromo-5-fluoro-3-methylbenzene likely involves sequential halogenation and alkylation steps. A plausible route begins with fluorobenzene derivatives:
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Methylation: Introducing a methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃.
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Bromination: Directed bromination using Br₂ in the presence of FeBr₃. The methyl group’s ortho/para-directing effect facilitates bromination at positions 1 and 2 .
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Fluorination: Late-stage fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) or Balz-Schiemann reaction .
Table 2: Synthetic Route Comparison
Step | Reagents/Conditions | Yield Optimization |
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Methylation | CH₃Cl, AlCl₃, 0–5°C | Controlled temp minimizes polyalkylation |
Bromination | Br₂, FeBr₃, 40–60°C | Excess Br₂ ensures di-substitution |
Fluorination | KF, DMF, 120°C | Anhydrous conditions prevent hydrolysis |
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to enhance safety and yield. Purification typically involves fractional distillation or recrystallization from ethanol/water mixtures . Challenges include managing exothermic reactions during bromination and minimizing byproducts like tribrominated derivatives.
Reactivity and Chemical Transformations
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes substitution with nucleophiles (e.g., amines, thiols). For example:
The fluorine atom’s strong electron-withdrawing effect activates adjacent positions for substitution, while bromine atoms stabilize transition states via resonance .
Functional Group Interconversions
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Oxidation: The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions:
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Reduction: Catalytic hydrogenation (H₂/Pd) removes bromine atoms, yielding 5-fluoro-3-methylbenzene.
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